molecular formula C17H13N3S B2955191 (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile CAS No. 1046768-31-3

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile

Cat. No.: B2955191
CAS No.: 1046768-31-3
M. Wt: 291.37
InChI Key: NTKZDLUBHPTQEZ-JQIJEIRASA-N
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Description

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile is a high-purity chemical reagent intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. This compound features a conjugated molecular structure integrating pyridin-2(1H)-ylidene and 4-phenylthiazole units linked by an (E)-configured acetonitrile bridge. This specific architecture is characteristic of stereoselective syntheses, yielding molecules with defined spatial orientations of substituents that are critical for their functional properties . Compounds with similar thiazolyl-acetonitrile cores have demonstrated significant utility in the development of organic semiconductors, as they contribute to promising optical and electrical characteristics, including typical organic semiconductor behavior where electrical conductivity increases with temperature . Furthermore, such structural motifs are prevalent in pharmaceutical research, particularly in the exploration of novel heterocyclic scaffolds for multitarget therapeutic agents . The integration of the electron-accepting nitrile group and the extended π-system makes this reagent a valuable precursor and building block in materials science for applications such as organic light-emitting diodes (OLEDs) and nonlinear optics, as well as in medicinal chemistry for the synthesis of novel bioactive molecules . Researchers will find this compound especially useful for probing structure-activity relationships, developing new synthetic methodologies, and creating advanced functional materials.

Properties

IUPAC Name

(2E)-2-(1-methylpyridin-2-ylidene)-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-20-10-6-5-9-16(20)14(11-18)17-19-15(12-21-17)13-7-3-2-4-8-13/h2-10,12H,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZDLUBHPTQEZ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13N3S\text{C}_{15}\text{H}_{13}\text{N}_3\text{S}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this one have IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa .
    • A recent study indicated that thiazole-linked compounds demonstrated potent antiproliferative activity, with some derivatives achieving IC50 values comparable to established anticancer drugs like doxorubicin .
  • Antimicrobial Properties
    • The thiazole moiety is recognized for its antimicrobial effects. Compounds containing the thiazole ring have been tested against a range of pathogens, including bacteria and fungi. For instance, certain thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
    • The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, which could be a significant feature of this compound.
  • Anticonvulsant Activity
    • Thiazole derivatives have been investigated for their anticonvulsant properties. Some analogues have shown effectiveness in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .
    • The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to enhanced anticonvulsant efficacy.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntitumorMCF-71.98
AntitumorHeLa1.61
AntimicrobialStaphylococcus aureus10.0
AnticonvulsantPTZ-induced seizures24.38

Detailed Findings

  • Antitumor Activity : A study focusing on thiazole derivatives revealed that those with specific substitutions on the phenyl ring displayed enhanced cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .
  • Antimicrobial Effects : In vitro tests demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, particularly against gram-positive bacteria .
  • Anticonvulsant Properties : Research into the anticonvulsant potential of thiazole derivatives indicated that certain modifications could lead to substantial improvements in efficacy, suggesting that further development of such compounds could yield new treatments for epilepsy .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetonitrile derivatives, as outlined below:

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups Evidence ID
(E)-2-(1-Methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile Thiazole + pyridine 4-Phenyl, 1-methylpyridinylidene Cyano, thiazole, pyridinylidene -
(E)-2-(4-Phenylthiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile (5c) Thiazole + thiazolidine 4-Phenyl, thiazolidinylidene Cyano, thiazole, thiazolidinylidene
(E)-2-(5-Acetyl-4-methylthiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile (6b) Thiazole + thiazolidine 5-Acetyl, 4-methyl Cyano, acetyl, methyl
2-(4-(4-Chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile (30) Thiazole + thiazole 4-Chlorophenyl, 3-phenyl Cyano, chloro, phenyl
(E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (2ah) Indolinone + phenyl 4-Fluorophenyl, indolinone Cyano, fluoro, ketone

Key Observations :

  • Steric Effects : Substituents like the 5-acetyl group in 6b introduce steric bulk, which may reduce reactivity compared to the target compound’s simpler pyridine-thiazole system .
  • Biological Activity : Chlorophenyl (compound 30) and fluorophenyl (compound 2ah) substituents in analogs are associated with increased antibacterial and anticancer activities due to electron-withdrawing effects .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Evidence ID
(E)-2-(4-Phenylthiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile (5c) 181–184 2,187 (C≡N), 1,563 (C=N) 3.53 (SCH₂), 7.85 (C=C-H) 285 (M⁺)
(E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (2ah) 279–281 - 7.74–7.63 (aromatic), 10.50 (NH) -
2-(5-Phenyl-4-(4-phenylthiazol-2-yl)-2,3-dihydrothiophen-2-yl)acetonitrile (3a) - 2,246 (C≡N) 7.55–7.44 (aromatic), 5.89 (CH) 274 (M+H)

Key Observations :

  • The cyano group (C≡N) consistently appears at ~2,180–2,246 cm⁻¹ in IR spectra across analogs .
  • Aromatic protons in the 7.4–8.1 ppm range and NH signals near 10.5 ppm are common in ¹H NMR spectra of related compounds .
  • Higher melting points in fluorophenyl derivatives (e.g., 2ah) suggest increased crystallinity due to halogen-mediated intermolecular interactions .

Key Observations :

  • Thiazole-pyridine hybrids (e.g., the target compound) are understudied for biological activity but share structural motifs with VEGFR-2 inhibitors (e.g., compound 30) .
  • The cyano group’s electron-withdrawing nature enhances binding to biological targets, as seen in antibacterial thiazoles .

Q & A

(Basic) What are the standard synthetic routes and characterization methods for (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile?

The compound can be synthesized via condensation reactions using sodium ethoxide as a base. For example, 2-(4-phenylthiazol-2-yl)acetonitrile derivatives are prepared by treating precursors (e.g., compound 29a) with sodium ethoxide in absolute ethanol, followed by reaction with brominated ketones like 2-bromo-4'-chloroacetophenone. Yields typically reach ~70%, with characterization via IR (e.g., C≡N stretch at 2248 cm⁻¹) and NMR spectroscopy. Melting points (e.g., 63–65°C) are used for purity validation .

(Advanced) How can computational methods like DFT resolve electronic structure ambiguities in this compound?

Density Functional Theory (DFT) studies, such as those applied to structurally similar imidazodipyridines, can model the compound’s electron density distribution, frontier molecular orbitals, and reactive sites. For example, gradient expansions of local kinetic-energy density (as in the Colle-Salvetti method) allow correlation energy calculations, validated against experimental spectroscopic data. This approach helps predict charge-transfer properties and tautomeric stability, critical for optimizing synthetic pathways .

(Basic) What spectroscopic techniques are essential for verifying the compound’s structural integrity?

Key techniques include:

  • IR spectroscopy : Identify functional groups (e.g., C≡N at ~2248 cm⁻¹, C=N at ~1586 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.3–3.1 ppm).
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

(Advanced) How can reaction conditions be optimized to address low yields in analogous thiazole-acetonitrile syntheses?

Contradictions in yield (e.g., 58–91% for similar derivatives) may arise from solvent polarity, base strength, or reaction time. Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.
  • Catalyst selection : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) could stabilize intermediates.
  • Kinetic studies : Monitor reaction progress via TLC or in situ spectroscopy to identify rate-limiting steps .

(Advanced) What strategies are used to analyze bioactivity data discrepancies in thiazole derivatives?

For example, if anticancer activity varies across studies:

  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring).
  • In vitro assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., incubation time).
  • QSAR modeling : Correlate molecular descriptors (e.g., logP, HOMO/LUMO gaps) with bioactivity to identify key pharmacophores .

(Basic) How is the (E)-configuration of the ylidene group confirmed?

  • X-ray crystallography : Resolves spatial arrangement (if crystals are obtainable).
  • NOESY NMR : Detects through-space interactions between the methyl group and adjacent protons.
  • UV-Vis spectroscopy : Compare experimental λmax with DFT-predicted electronic transitions for E/Z isomers .

(Advanced) What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions?

The α-cyano group activates the adjacent carbon for nucleophilic attack, enabling cyclization with hydrazines or amines. DFT studies on similar systems reveal transition states stabilized by resonance between the nitrile and thiazole rings. Solvent effects (e.g., ethanol vs. acetonitrile) modulate reaction kinetics by stabilizing charged intermediates .

(Basic) How are purity and stability assessed during storage?

  • HPLC : Monitor degradation products (e.g., hydrolysis of the nitrile group).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >150°C typical for nitriles).
  • Moisture sensitivity tests : Store under inert atmosphere if hygroscopic .

(Advanced) How do substituents on the thiazole ring influence electronic properties?

Electron-donating groups (e.g., -OCH₃) raise HOMO energy, enhancing electron-donating capacity. Conversely, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, improving charge-transfer interactions. These effects are quantifiable via cyclic voltammetry and correlated with catalytic or optoelectronic applications .

(Advanced) What collaborative approaches integrate synthetic and computational data to resolve structural ambiguities?

  • Hybrid DFT-NMR : Simulate ¹³C chemical shifts and compare with experimental data.
  • Crystal structure prediction (CSP) : Use algorithms like USPEX to model polymorphs when experimental diffraction data are unavailable.
  • Machine learning : Train models on existing datasets to predict reaction outcomes or spectroscopic features .

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